Diethyl Rivastigmin

Übersicht

Beschreibung

Diethyl Rivastigmine is a variant of Rivastigmine, which is a cholinesterase inhibitor used to treat mild to moderate dementia in Alzheimer’s and Parkinson’s .

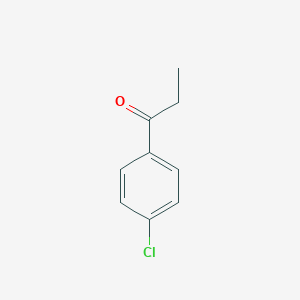

Synthesis Analysis

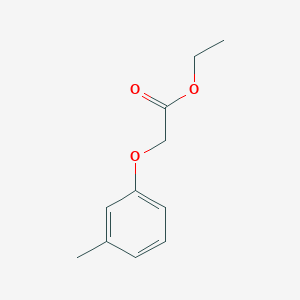

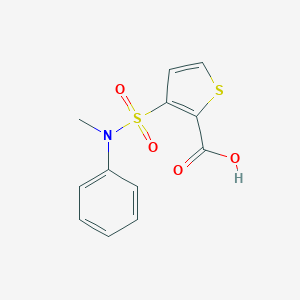

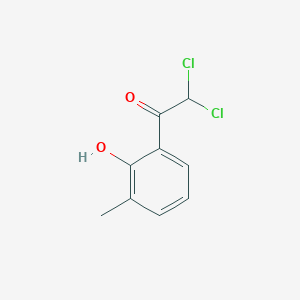

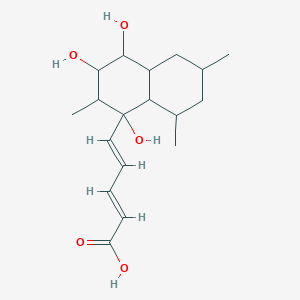

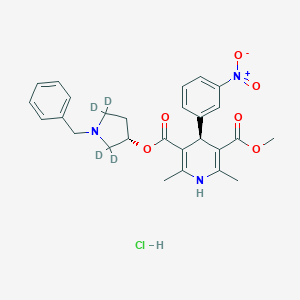

The synthesis of Rivastigmine involves several steps. It starts with the screening of various compounds, followed by derivatisation and chiral analysis of the compound . The key steps in the synthesis include stereoselective chlorination of a chiral secondary benzylic alcohol intermediate and amination of the corresponding chloride . During the preparation of Rivastigmine, two impurities were detected and identified .Molecular Structure Analysis

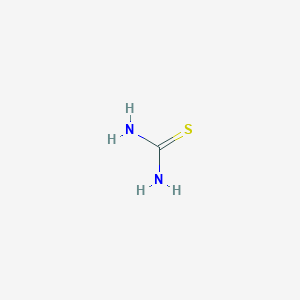

The molecular structure of Diethyl Rivastigmine is C15H24N2O2 . It has been characterized by spectral data including 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

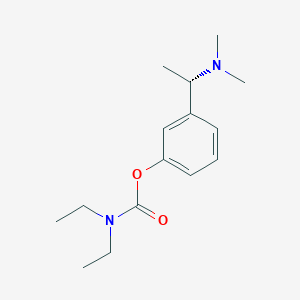

Rivastigmine is prepared by the reaction of N-ethyl-N-methyl carbamoyl chloride with (S)-3-(1-dimethylaminoethyl)phenol . A stability-indicating HPLC analysis method has been developed for quantitative analysis of Rivastigmine .Physical And Chemical Properties Analysis

Rivastigmine is a carbamate ester obtained by formal condensation of the carboxy group of ethyl (methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol . The molecular weight of Diethyl Rivastigmine is 264.36 g/mol .Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Diethyl Rivastigmin wird hauptsächlich zur Behandlung der Alzheimer-Krankheit (AD) eingesetzt. Es wirkt als Cholinesterase-Inhibitor, der dazu beiträgt, die Acetylcholinkonzentration im Gehirn zu erhöhen und so die kognitiven Funktionen bei Patienten mit leichter bis mittelschwerer AD zu verbessern .

Mehrzielverbindungen für AD

Neuere Studien konzentrieren sich auf die Entwicklung neuartiger Rivastigmin-Derivate als Mehrzielverbindungen. Diese Derivate zielen darauf ab, verschiedene Aspekte der AD zu adressieren, wie z. B. die Hemmung der Aggregation von Amyloid-β-Peptid, die Bereitstellung antioxidativer Wirkungen und die Chelatisierung von Metallen .

Kombinationstherapie

Rivastigmin wird auch in Kombination mit anderen Medikamenten wie Memantin zur Steigerung der Wirksamkeit bei der AD-Behandlung untersucht. Diese Kombination hat sich gezeigt, dass sie die mentalen Statuswerte verbessert und im Vergleich zur Monotherapie ein besseres Sicherheits- und Verträglichkeitsprofil aufweist .

Neuroprotektion

Einige Derivate von Rivastigmin haben ein Potenzial für die Förderung der Zellviabilität und Neuroprotektion gezeigt. Dies ist besonders wichtig bei neurodegenerativen Erkrankungen, bei denen neuronale Schäden vorherrschen .

Hemmung von Cholinesterasen

Neben seiner Anwendung bei AD macht die Fähigkeit von this compound, Cholinesterasen zu hemmen, es zu einem Kandidaten für die Forschung zu anderen neurologischen Erkrankungen, bei denen cholinerge Dysfunktion ein Faktor ist .

Verbesserungen der Pharmakokinetik

Die Forschung zu verschiedenen Formulierungen von Rivastigmin, wie z. B. die nasale liposomale Verabreichung, hat vielversprechende Ergebnisse gezeigt, um pharmakokinetische Merkmale wie einen schnellen Wirkungseintritt, eine verbesserte systemische Bioverfügbarkeit und eine verlängerte Halbwertszeit zu verbessern .

Wirkmechanismus

Target of Action

Diethyl Rivastigmine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. By inhibiting these enzymes, Diethyl Rivastigmine increases the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

Diethyl Rivastigmine acts by binding reversibly with and inactivating cholinesterases (AChE and BuChE), thereby preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl Rivastigmine is the cholinergic pathway. By inhibiting AChE and BuChE, Diethyl Rivastigmine prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This can help to mitigate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .

Pharmacokinetics

The pharmacokinetics of Diethyl Rivastigmine involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits non-linear pharmacokinetics due to the saturation of its elimination . It has a rapid onset of action, with a Tmax of 5 minutes, and a half-life of approximately 30.92 minutes . Its systemic bioavailability is enhanced, with an F value of 118.65 .

Result of Action

The primary molecular effect of Diethyl Rivastigmine is the increased concentration of acetylcholine in the brain. This results from the inhibition of AChE and BuChE, which prevents the breakdown of acetylcholine . On a cellular level, this can lead to improved cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory .

Action Environment

The action, efficacy, and stability of Diethyl Rivastigmine can be influenced by various environmental factors. For instance, the drug’s ability to cross the blood-brain barrier is crucial for its action in the central nervous system . Additionally, factors such as the patient’s age and the duration of treatment can influence the drug’s efficacy .

Safety and Hazards

Zukünftige Richtungen

Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD). Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD . Rivastigmine can modify the levels of several shedding proteins and directs APP processing toward the non-amyloidogenic pathway. This novel property of rivastigmine can be therapeutically exploited for disease-modifying intervention that goes beyond symptomatic treatment for AD .

Biochemische Analyse

Biochemical Properties

Diethyl Rivastigmine interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase . It inhibits these enzymes, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the brain . This interaction is crucial in the biochemical reactions involving Diethyl Rivastigmine .

Cellular Effects

Diethyl Rivastigmine has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of acetylcholine, a key neurotransmitter . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Diethyl Rivastigmine involves its binding to acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration . This change in acetylcholine levels can influence gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl Rivastigmine have been observed to change over time . It has been found to improve cognition and participation in activities of daily living in patients with mild to moderately severe Alzheimer’s disease .

Dosage Effects in Animal Models

In animal models, the effects of Diethyl Rivastigmine have been found to vary with different dosages . For instance, it has been shown to improve cognitive deficits in a dose-dependent manner in rat models .

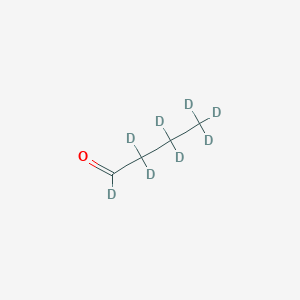

Metabolic Pathways

Diethyl Rivastigmine is rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis to the metabolite NAP226-90 . This metabolite shows minimal inhibition of acetylcholinesterase .

Transport and Distribution

Diethyl Rivastigmine is weakly bound to plasma proteins and has an apparent volume of distribution of 1.8–2.7 L/kg . It readily crosses the blood–brain barrier, with peak cerebrospinal fluid concentrations observed 1.4–2.6 h post-dose .

Subcellular Localization

The subcellular localization of Diethyl Rivastigmine is primarily within the central nervous system due to its ability to cross the blood-brain barrier . This localization allows it to exert its effects on acetylcholinesterase and butyrylcholinesterase within the brain .

Eigenschaften

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLIVEWNSBETGE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431357 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1230021-34-7 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can Diethyl Rivastigmine be identified in Rivastigmine samples?

A2: The research utilized a method called reversed-phase liquid chromatography coupled with electrospray-mass spectrometry to identify Diethyl Rivastigmine in Rivastigmine samples. [] They further isolated the compound using preparative HPLC and confirmed its presence by co-injecting it with Rivastigmine samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)